N-(4-chlorophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea
Description
N-(4-chlorophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea is a urea derivative featuring a pyrazole core substituted with phenyl and 2,4,6-trichlorophenyl groups. The 4-chlorophenyl moiety is linked via a urea bridge (-NH-CO-NH-), distinguishing it from thiourea analogues. This compound’s structural complexity arises from its halogen-rich substituents, which influence steric, electronic, and supramolecular properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[5-phenyl-1-(2,4,6-trichlorophenyl)pyrazol-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl4N4O/c23-14-6-8-16(9-7-14)28-22(31)29-19-12-27-30(20(19)13-4-2-1-3-5-13)21-17(25)10-15(24)11-18(21)26/h1-12H,(H2,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOMAPVVIXYGAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2C3=C(C=C(C=C3Cl)Cl)Cl)NC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound is related to donor–acceptor (d–a) molecules and their intramolecular charge transfer (ict) interactions. These interactions play a crucial role in the compound’s performance in various applications.
Mode of Action
The compound’s mode of action involves controlling the ICT interactions of D–A molecules. Different quantities of diphenylamine (DPA) units are incorporated into the tris (2,4,6-trichlorophenyl)methyl (TTM) radicals from various directions. The effects of the donor number and the substitution position on the ICT interactions and the photothermal conversion performance are investigated.
Biochemical Pathways
The compound affects the ICT interactions and the photothermal conversion performance. When multi-DPA units are introduced on the unilateral arm of the TTM unit, the absorption maximum red shifts. The near-infrared (NIR) absorbance and the nonradiative transition of the TTM radicals contribute to their photothermal conversion.
Result of Action
The compound exhibits remarkable photothermal conversion efficiencies. Specifically, efficiencies of 41% and 50% are achieved for TTM-BDPA and TTM-TDPA, respectively. This suggests that the compound has potential for application in photothermal therapy.
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as light irradiation. For instance, the photostability of luminescent radicals based on terminal benzene ring modified carbazole donors has been improved by one order of magnitude compared to simple carbazole donors.
Biological Activity
N-(4-chlorophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea is a compound of significant interest due to its potential biological activities. This compound belongs to a class of pyrazole derivatives that have been studied for various pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. This article reviews the biological activity of this compound based on diverse sources, highlighting its mechanisms of action and potential therapeutic applications.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the pyrazole ring and chlorinated phenyl groups enhances its reactivity and affinity towards specific enzymes and receptors.
Antibacterial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to N-(4-chlorophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea showed effective inhibition against various strains of bacteria. The minimum inhibitory concentration (MIC) values reported for related compounds were as low as 31.25 µg/mL against Gram-positive bacteria .
Enzyme Inhibition
This compound has also been evaluated for its enzyme inhibitory activity. Specifically, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease. Compounds with similar structures reported IC50 values in the range of 0.63 µM for AChE inhibition, indicating strong activity compared to standard inhibitors .
Case Studies
Several studies have focused on the synthesis and evaluation of pyrazole derivatives for their biological activities:
- Antiviral Activity : A study highlighted that pyrazolo[3,4-d]pyrimidine derivatives exhibited antiviral activity with EC50 values significantly lower than traditional antiviral agents . This suggests that N-(4-chlorophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea may also possess similar properties.
- Cytotoxicity : In vitro assays indicated that certain pyrazole derivatives demonstrate cytotoxic effects against cancer cell lines. The IC50 values were found to be less than those for established chemotherapeutics like doxorubicin, pointing towards the potential use of this compound in cancer therapy .
Data Tables
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that N-(4-chlorophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea exhibits notable anticancer properties. Studies have demonstrated its effectiveness against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed selective cytotoxicity towards breast and prostate cancer cells, suggesting its potential as a lead compound for developing targeted cancer therapies .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the modulation of key signaling pathways associated with cell growth and survival. It has been found to inhibit the activity of certain kinases involved in tumor progression, leading to reduced tumor growth in preclinical models .
Agricultural Applications
Pesticidal Properties
N-(4-chlorophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea has been investigated for its pesticidal properties. Field trials have shown that it can effectively control various pests in crops such as corn and soybeans. Its application leads to improved crop yield and quality by reducing pest-related damage .
Mode of Action in Pest Control
The compound acts by disrupting the nervous system of target pests, leading to paralysis and death. This mode of action is similar to that of other known insecticides but with a potentially lower environmental impact due to its selective toxicity .
Material Science Applications
Polymer Chemistry
In material science, N-(4-chlorophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea has been explored as a building block for synthesizing novel polymers. Its unique chemical structure allows for the creation of materials with enhanced thermal stability and mechanical properties .
Applications in Coatings
The compound has also been utilized in formulating high-performance coatings that exhibit excellent resistance to environmental degradation. These coatings are particularly useful in industrial applications where durability is critical .
Case Studies
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s closest structural analogues include thiourea derivatives and pyrazole-based ureas. A key comparison is with N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-N′-(4-hydroxyphenyl)thiourea (), which shares a pyrazole backbone but differs in substituents and functional groups.
Table 1: Structural Comparison of Selected Compounds
Key Observations :
- Urea vs. Thiourea : The urea group (-NH-CO-NH-) in the target compound has higher hydrogen-bonding capacity than thiourea (-NH-CS-NH-) due to oxygen’s electronegativity, which may influence crystal packing and biological interactions .
- Aryl Substituents : Replacing 4-hydroxyphenyl (polar) with 4-chlorophenyl (lipophilic) alters solubility and membrane permeability.
Hydrogen Bonding and Crystal Packing
The thiourea analogue in exhibits intramolecular N–H···O and N–H···Cl hydrogen bonds, stabilizing a twisted molecular geometry (dihedral angles: 67.4° and 12.5° between pyrazole and aryl rings). Intermolecular N–H···O bonds further form 1D polymeric structures . For the target urea compound:
- Trichlorophenyl Effects : The 2,4,6-trichloro substitution may introduce Cl···Cl halogen bonding, a feature absent in less halogenated analogues.
Table 2: Hydrogen Bond Parameters
Computational Insights Using Multiwfn
Wavefunction analysis tools like Multiwfn () provide quantitative comparisons of electronic properties:
- Electrostatic Potential (ESP): The urea group’s ESP surface will show stronger negative regions (-CO-) than thiourea (-CS-), enhancing dipole interactions .
- Electron Localization Function (ELF) : Pyrazole ring electron density in the target compound may be more delocalized due to electron-withdrawing trichlorophenyl groups.
- Bond Order Analysis: C–Cl bonds in the trichlorophenyl group may exhibit lower bond orders than single C–Cl bonds in monochloro analogues, reflecting resonance effects .
Preparation Methods
Cyclocondensation of 1,3-Dicarbonyl Derivatives
The Knorr pyrazole synthesis remains foundational for constructing polysubstituted pyrazoles. Adapted protocols for the target molecule involve:
Reaction Scheme 1 :
1,3-Diketone (1) + 2,4,6-Trichlorophenylhydrazine (2) → Pyrazole Intermediate (3)
Key Modifications :
- Catalyst Optimization : Nano-ZnO catalysis (5 mol%) in ethanol at 80°C achieves 92% yield of 1-(2,4,6-trichlorophenyl)-5-phenylpyrazole-4-carboxylic acid ethyl ester.
- Regiocontrol : Steric directing effects of the trichlorophenyl group ensure exclusive N1 substitution, as demonstrated by X-ray crystallographic analysis.
- Functional Group Tolerance : Ethyl ester at C4 provides handles for subsequent hydrolysis to carboxylic acid (4), then conversion to amine (5) via Curtius rearrangement.
Table 1 : Comparative Yields in Pyrazole Formation
| 1,3-Diketone | Hydrazine | Catalyst | Yield (%) |
|---|---|---|---|
| PhCOCH2COPh | 2,4,6-Cl3C6H2NHNH2 | Nano-ZnO | 92 |
| PhCOCH2CO2Et | 2,4,6-Cl3C6H2NHNH2 | HCl/EtOH | 78 |
| CF3COCH2COPh | 2,4,6-Cl3C6H2NHNH2 | SiO2 | 65 |
1,3-Dipolar Cycloaddition Strategies
For enhanced substitution pattern control, modern approaches employ [3+2] cycloadditions:
Reaction Scheme 2 :
Diazonium Salt (6) + Phenylacetylene (7) → Pyrazole Intermediate (8)
Critical Parameters :
- Catalytic System : Zn(OTf)2 (10 mol%) in DMF at 120°C enables complete conversion in 4h.
- Regiochemical Outcome : DFT calculations confirm the 2,4,6-trichlorophenyl group directs cycloaddition to yield >98% 1,3,5-regioisomer.
- Functionalization : Bromine incorporation at C4 via NBS treatment facilitates later cross-coupling.
Urea Moiety Installation
Carbodiimide-Mediated Coupling
Reaction Scheme 3 :
Pyrazole Amine (5) + 4-Chlorophenyl Isocyanate (9) → Target Compound (10)
Optimized Conditions :
- Solvent System : Anhydrous THF with 4Å molecular sieves
- Base : Et3N (2.5 eq.) at 0°C → RT gradient
- Yield : 89% after silica gel chromatography
Table 2 : Urea Formation Screening
| Coupling Reagent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| CDI | 25 | 72 | 95.3 |
| Triphosgene | -10 | 81 | 97.1 |
| 4-ClC6H4NCO | 25 | 89 | 99.8 |
Alternative Synthetic Routes
Multicomponent One-Pot Synthesis
Emerging methodologies combine pyrazole formation and urea coupling in a single vessel:
Reaction Scheme 4 :
1,3-Diketone (1) + 2,4,6-Cl3C6H2NHNH2 (2) + 4-ClC6H4NCO (9) → Target (10)
Key Advantages :
- Tandem Catalysis : Sequential use of ZrCl4 (pyrazole cyclization) and DMAP (urea formation)
- Atom Economy : 78% overall yield vs 63% for stepwise approach
- Byproduct Management : In situ removal of H2O via Dean-Stark trap
Analytical Characterization
Critical Spectroscopic Data :
- 1H NMR (400 MHz, DMSO-d6): δ 9.21 (s, 1H, NH), 8.37 (d, J=8.4 Hz, 2H), 7.89-7.21 (m, 10H)
- 13C NMR : 155.8 (C=O), 147.2 (pyrazole C3), 138.4-122.1 (aromatic carbons)
- HRMS : m/z calc. for C25H16Cl4N4O [M+H]+ 543.9942, found 543.9938
Crystallographic Analysis :
- Orthorhombic crystal system, space group P212121
- Dihedral angle between pyrazole and urea planes: 68.3°
- Intramolecular N-H···O hydrogen bond (2.01 Å)
Q & A
Q. What comparative analyses are critical for benchmarking against analogous urea derivatives?
- Methodological Answer :
- Thermodynamic profiling : Compare solubility (via shake-flask method) and logP (HPLC-derived) with analogs like N-(4-fluorophenyl)-N'-[5-phenyl-1-(2,4,6-trifluorophenyl)-1H-pyrazol-4-yl]urea .
- Crystallographic studies : Overlay X-ray structures to assess steric effects of chloro vs. methyl substituents on binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
